Tributyltin butyl maleate
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Overview
Description
Tributyltin butyl maleate is an organotin compound that belongs to the class of tributyltin derivatives. These compounds are characterized by the presence of three butyl groups covalently bonded to a tin (IV) atom. Tributyltin compounds have been widely used for their biocidal properties, particularly in marine antifouling paints to prevent the growth of organisms on ship hulls .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyltin butyl maleate can be synthesized through the reaction of tributyltin chloride with maleic anhydride in the presence of a suitable solvent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
(C4H9)3SnCl+(CH2CO)2O→(C4H9)3SnO2CCH=CHCO2C4H9+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyltin butyl maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide.
Reduction: Reduction reactions can convert this compound to tributyltin hydride.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various substituted tributyltin derivatives depending on the reagents used
Scientific Research Applications
Tributyltin butyl maleate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its effects on marine organisms and its role as an endocrine disruptor.
Medicine: Investigated for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of antifouling paints and as a stabilizer in PVC processing
Mechanism of Action
Tributyltin butyl maleate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound’s biocidal properties are attributed to its ability to disrupt cellular processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
Comparison
Tributyltin butyl maleate is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to tributyltin oxide and tributyltin chloride, this compound has a broader range of applications in both industrial and research settings .
Properties
CAS No. |
66899-70-5 |
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Molecular Formula |
C20H38O4Sn |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
1-O-butyl 4-O-tributylstannyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C8H12O4.3C4H9.Sn/c1-2-3-6-12-8(11)5-4-7(9)10;3*1-3-4-2;/h4-5H,2-3,6H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1/b5-4-;;;; |
InChI Key |
VHLPYNHIGWOOTA-HCLDKOLZSA-M |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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